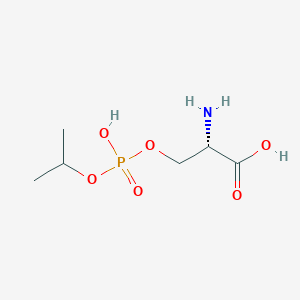

Monoisopropylphosphorylserine

Descripción

Monoisopropylphosphorylserine (Monoisopropylphosphorylserine) is a phosphorylated serine derivative formed through the covalent modification of serine residues by organophosphorus compounds such as diisopropyl fluorophosphate (DFP). This modification occurs in enzyme active sites, particularly in serine proteases, where the phosphorylated serine acts as an irreversible inhibitor. Structural studies reveal that Monoisopropylphosphorylserine features an isopropyl group attached to the phosphate moiety, which stabilizes its interaction with target enzymes. For instance, in DFP-treated DegS-PDZ, Ser201 is modified to Monoisopropylphosphorylserine (Mis201), with the O1P oxygen of the phosphorylated residue occupying the oxyanion hole and forming hydrogen bonds with backbone -NH groups of Gly199 and Ser201 . This interaction underscores its role in stabilizing the enzyme-inhibitor complex.

Propiedades

Fórmula molecular |

C6H14NO6P |

|---|---|

Peso molecular |

227.15 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[hydroxy(propan-2-yloxy)phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H14NO6P/c1-4(2)13-14(10,11)12-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

Clave InChI |

DALHHSOTZKMXMV-YFKPBYRVSA-N |

SMILES isomérico |

CC(C)OP(=O)(O)OC[C@@H](C(=O)O)N |

SMILES canónico |

CC(C)OP(=O)(O)OCC(C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la monoisopropilfosforilserina típicamente involucra la fosforilación de la serina utilizando cloruro de isopropilfosforilo en condiciones controladas. La reacción se lleva a cabo en un solvente orgánico, como diclorometano, a bajas temperaturas para evitar reacciones secundarias. La mezcla de reacción se purifica luego utilizando técnicas cromatográficas para aislar el producto deseado.

Métodos de producción industrial: La producción industrial de monoisopropilfosforilserina puede involucrar una ruta sintética similar, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, empleando a menudo reactores de flujo continuo y sistemas de purificación automatizados para garantizar la consistencia y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: La monoisopropilfosforilserina sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo fosforilo se puede oxidar para formar derivados del ácido fosfórico.

Reducción: Las reacciones de reducción pueden convertir el grupo fosforilo en un óxido de fosfina.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo isopropilo por otros grupos alquilo o arilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean nucleófilos como haluros de alquilo o haluros de arilo en condiciones básicas.

Productos principales:

Oxidación: Derivados del ácido fosfórico.

Reducción: Derivados de óxido de fosfina.

Sustitución: Diversos derivados de alquilo o arilo de fosforilserina.

Aplicaciones Científicas De Investigación

La monoisopropilfosforilserina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en reacciones de fosforilación.

Biología: Se estudia su papel en la fosforilación de proteínas y las vías de transducción de señales.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en la modulación de la actividad enzimática y como agente de administración de fármacos.

Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la monoisopropilfosforilserina implica su interacción con enzimas y proteínas específicas. Actúa como sustrato para las quinasas, que fosforilan el residuo de serina, lo que lleva a la activación o inhibición de varias vías de señalización. El grupo fosforilo también puede interactuar con las fosfatasas, que desfosforilan el compuesto, revirtiendo sus efectos. Estas interacciones juegan un papel crucial en la regulación de los procesos celulares como el metabolismo, el crecimiento celular y la apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

Monoisopropylphosphorylserine shares functional and structural similarities with other serine-modifying compounds, though key differences exist in reactivity, specificity, and biochemical impact. Below is a detailed comparison:

O-Phosphoserine

- Structure : A naturally occurring post-translational modification where a phosphate group is attached to serine. Lacks alkyl substituents (e.g., isopropyl groups).

- Function: Regulates protein activity in signaling pathways (e.g., kinase cascades).

Diisopropyl Fluorophosphate (DFP)

- Structure: A small organophosphate with two isopropyl groups and a fluoride leaving group.

- Function: Irreversibly inhibits serine proteases by phosphorylating active-site serine residues, forming Monoisopropylphosphorylserine as a product.

- Reactivity: The fluoride group enhances electrophilicity, enabling rapid serine modification. Monoisopropylphosphorylserine, as the adduct, lacks this reactivity.

Phenylmethylsulfonyl Fluoride (PMSF)

- Structure : A sulfonyl fluoride with a phenylmethyl group.

- Function : Inhibits serine proteases via sulfonylation of active-site serine. Unlike phosphorylation by DFP, sulfonylation is less stable and can be reversed under certain conditions.

- Specificity: Broader enzyme targets compared to DFP-derived Monoisopropylphosphorylserine, which is restricted to enzymes with accessible oxyanion holes.

Table 1: Comparative Analysis of Monoisopropylphosphorylserine and Similar Compounds

Key Research Findings

Structural Stability: Monoisopropylphosphorylserine’s isopropyl groups enhance hydrophobic interactions in enzyme active sites, contributing to prolonged inhibition compared to non-alkylated phosphorylated serines .

Mechanistic Specificity : The O1P oxygen’s placement in the oxyanion hole (observed in DegS-PDZ structures) is critical for stabilizing the acyl-enzyme intermediate, a feature absent in O-phosphoserine or PMSF adducts .

Comparative Reactivity: DFP’s high reactivity (due to the fluoride leaving group) enables rapid serine modification, whereas Monoisopropylphosphorylserine itself is inert, serving as a terminal inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.